molecular formula C16H22N2O3 B6908066 N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide

N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide

Cat. No.: B6908066
M. Wt: 290.36 g/mol
InChI Key: RWNZPJIUDDOSKL-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a methylphenyl group, and a piperidine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-14-9-11(2)5-6-13(14)17-16(20)12-7-8-18(3)15(19)10-12/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZPJIUDDOSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)NC(=O)C2CCN(C(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethoxy-4-methylphenylamine with 1-methyl-2-oxopiperidine-4-carboxylic acid under specific conditions, such as controlled temperature and pH . The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions and continuous flow processes. This ensures a consistent yield and purity of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) helps in monitoring the quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and organic solvents, which facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxy-4-methylphenyl)-4-methylbenzenemethanamine
  • N-(2-ethoxy-4-methylphenyl)-L-isoleucinamide
  • 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide

Uniqueness

N-(2-ethoxy-4-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is unique due to its specific combination of functional groups and its piperidine ring structure. This gives it distinct chemical and biological properties compared to other similar compounds .

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